molecular formula C12H10ClNO2S B1272402 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone CAS No. 320423-63-0

1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone

Cat. No.: B1272402
CAS No.: 320423-63-0
M. Wt: 267.73 g/mol
InChI Key: CJOFVPPYQGMNCL-UHFFFAOYSA-N
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Description

1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone typically involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with 2-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The thiazole ring can interact with biological macromolecules, disrupting their normal function and leading to the desired therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
  • 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
  • [4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid

Uniqueness

1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiazole moiety. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-8(15)10-4-2-3-5-11(10)16-7-9-6-14-12(13)17-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOFVPPYQGMNCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376953
Record name 1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320423-63-0
Record name 1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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